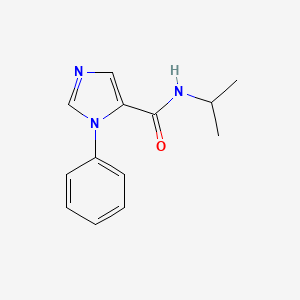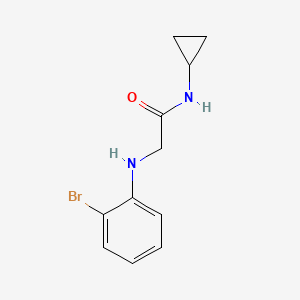![molecular formula C13H17N3O2 B7470923 4-[4-(Dimethylamino)benzoyl]piperazin-2-one](/img/structure/B7470923.png)
4-[4-(Dimethylamino)benzoyl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Dimethylamino)benzoyl]piperazin-2-one, also known as DMABN, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has a molecular formula of C13H18N4O2. DMABN is a white crystalline powder that is soluble in water, ethanol, and other organic solvents.
Mecanismo De Acción
The mechanism of action of 4-[4-(Dimethylamino)benzoyl]piperazin-2-one involves the reaction of the compound with ROS to produce a fluorescent product. The reaction takes place through the formation of a radical intermediate, which reacts with molecular oxygen to produce the fluorescent product. The fluorescence intensity of the product is proportional to the concentration of ROS in the sample. 4-[4-(Dimethylamino)benzoyl]piperazin-2-one has been shown to be selective for certain types of ROS such as hydrogen peroxide and superoxide anion.
Biochemical and Physiological Effects:
4-[4-(Dimethylamino)benzoyl]piperazin-2-one has been shown to have minimal toxicity in vitro and in vivo. The compound does not affect the viability of cells at concentrations used for ROS detection. 4-[4-(Dimethylamino)benzoyl]piperazin-2-one has been used to study the role of ROS in various biological processes such as apoptosis, inflammation, and oxidative stress. The compound has also been used to study the antioxidant activity of natural compounds and drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[4-(Dimethylamino)benzoyl]piperazin-2-one has several advantages for lab experiments. The compound is highly selective for ROS and has minimal toxicity. 4-[4-(Dimethylamino)benzoyl]piperazin-2-one is also easy to use and can be detected using spectroscopic methods. However, 4-[4-(Dimethylamino)benzoyl]piperazin-2-one has some limitations. The compound has limited solubility in aqueous solutions, which can affect its sensitivity and selectivity. 4-[4-(Dimethylamino)benzoyl]piperazin-2-one is also sensitive to light and can degrade over time, which can affect its stability.
Direcciones Futuras
There are several future directions for the use of 4-[4-(Dimethylamino)benzoyl]piperazin-2-one in scientific research. One direction is the development of new derivatives of 4-[4-(Dimethylamino)benzoyl]piperazin-2-one that have improved properties such as solubility and stability. Another direction is the application of 4-[4-(Dimethylamino)benzoyl]piperazin-2-one in the study of ROS in complex biological systems such as tissues and organs. 4-[4-(Dimethylamino)benzoyl]piperazin-2-one can also be used in the development of new drugs and therapies for diseases that are associated with oxidative stress. Finally, 4-[4-(Dimethylamino)benzoyl]piperazin-2-one can be used in the development of new diagnostic tools for the detection of ROS in clinical samples.
Métodos De Síntesis
4-[4-(Dimethylamino)benzoyl]piperazin-2-one can be synthesized through a multi-step process that involves the reaction of piperazine with 4-dimethylaminobenzoyl chloride. The reaction takes place in the presence of a base such as pyridine, and the resulting product is purified through recrystallization. The yield of 4-[4-(Dimethylamino)benzoyl]piperazin-2-one can be improved by optimizing the reaction conditions such as the temperature, reaction time, and the molar ratio of reactants.
Aplicaciones Científicas De Investigación
4-[4-(Dimethylamino)benzoyl]piperazin-2-one has been widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that are produced in cells during normal metabolic processes and can cause cellular damage if their levels are not regulated. 4-[4-(Dimethylamino)benzoyl]piperazin-2-one reacts with ROS to produce a fluorescent product that can be detected using spectroscopic methods. This property of 4-[4-(Dimethylamino)benzoyl]piperazin-2-one has been used to study the role of ROS in various biological processes such as aging, cancer, and neurodegenerative diseases.
Propiedades
IUPAC Name |
4-[4-(dimethylamino)benzoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-15(2)11-5-3-10(4-6-11)13(18)16-8-7-14-12(17)9-16/h3-6H,7-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEAQWKIICQHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Dimethylamino)benzoyl]piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470845.png)


![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-methylpropan-1-one](/img/structure/B7470863.png)




![N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7470919.png)
![3-propylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470926.png)
![3-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470927.png)

![4-(Azetidin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B7470940.png)
![3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)